molecular formula C23H19BrN2O2S B2765768 N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide CAS No. 865616-26-8

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2765768
CAS No.: 865616-26-8
M. Wt: 467.38
InChI Key: BXDDUSPQZMTLPM-UHFFFAOYSA-N
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Description

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a synthetic small molecule research chemical designed for investigative purposes. It features a quinoline core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This compound is structurally characterized by a 4-phenyl substituent and a 6-bromo group on the quinoline ring, which is further functionalized with an ethanesulfonamide group on the pendant phenyl ring. The integration of the sulfonamide moiety is of particular interest, as this functional group is prevalent in compounds that exhibit activity against various enzymatic targets and has been investigated for its potential in central nervous system (CNS) drug discovery . Quinoline-based compounds are known to represent medicinally and pharmaceutically important class of heterocyclic motifs found in various potential drug candidates . Similarly, sulfonamide derivatives have demonstrated significant potential as enzyme inhibitors and receptor ligands, making them valuable tools in pharmacological research . The specific structural features of this compound suggest potential utility as a building block in organic synthesis or as a candidate for high-throughput screening in oncology and neurological disease research. Researchers may find it valuable for developing novel inhibitors or probing structure-activity relationships (SAR). This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2S/c1-2-29(27,28)26-19-10-6-9-17(13-19)23-15-20(16-7-4-3-5-8-16)21-14-18(24)11-12-22(21)25-23/h3-15,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDDUSPQZMTLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the quinoline core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline core.

Scientific Research Applications

Inhibition of Fatty Acid Synthase

Fatty Acid Synthase (FASN) is a crucial enzyme involved in lipid metabolism and is implicated in various diseases, including cancer and viral infections. The compound N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide has been identified as a potential inhibitor of FASN.

Case Studies

Research indicates that compounds structurally similar to this compound have shown significant efficacy in reducing tumor growth in various cancer models. For instance, studies have demonstrated that FASN inhibitors can lead to a reduction in tumor size and improved survival rates in animal models .

Anticancer Properties

The compound has been explored for its anticancer properties , particularly against various types of tumors.

Efficacy in Cancer Models

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has demonstrated potent activity against glioblastoma cells, leading to significant tumor growth inhibition . This suggests that the compound could serve as a lead molecule for developing new cancer therapies.

Implications in Viral Infections

This compound also holds promise in the treatment of viral infections. FASN has been implicated in the life cycle of several viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).

Research Findings

Studies indicate that inhibiting FASN can reduce viral replication rates. For instance, compounds similar to this compound have been shown to block the replication of HCMV and HCV in cell cultures . This highlights the potential dual application of the compound in both oncology and antiviral therapies.

Summary Table of Applications

Application AreaMechanism/ImpactReference
Fatty Acid Synthase Inhibition Disruption of lipid metabolism; affects cancer cell growth
Anticancer Properties Cytotoxic effects on glioblastoma; tumor growth inhibition
Viral Infection Treatment Reduces replication of HCMV and HCV

Mechanism of Action

The mechanism of action of N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting its structure and function. Additionally, the ethanesulfonamide moiety may interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, making the compound valuable for research in molecular biology and pharmacology.

Comparison with Similar Compounds

Comparison with Structurally Related Ethanesulfonamide Derivatives

Structural Analogues and Substituent Effects

The ethanesulfonamide group is a common pharmacophore in drug discovery. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Target Activity Reference
N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide 6-bromo-4-phenylquinoline, ethanesulfonamide Unknown (hypothesized: kinases/BET) Not reported
LY487379 2,2,2-trifluoro, 4-(2-methoxyphenoxy)phenyl, 3-pyridinylmethyl mGluR2 Positive allosteric modulator (PAM)
ABT-866 1H-imidazol-4-ylmethylphenyl α1-adrenoceptor Agonist (α1A subtype)
ABBV-075/Mivebresib 2,4-difluorophenoxy, 6-methyl-7-oxo-pyrrolopyridine BET bromodomains Bromodomain inhibitor (IC₅₀ = 10 nM)
N-(3-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanesulfonamide Pyrimidine-pyrazole hybrid FMS-like tyrosine kinase 3 (FLT3) Irreversible inhibitor (IC₅₀ < 50 nM)
Key Observations:
  • Substituent Diversity: The quinoline core in the target compound distinguishes it from pyrimidine (ABBV-075) or imidazole (ABT-866) derivatives. Bromination at position 6 may enhance steric bulk and electronic effects compared to fluorine in ABBV-075 .
  • Target Selectivity: Ethanesulfonamide derivatives exhibit broad target engagement. For example, LY487379 selectively modulates mGluR2, while ABBV-075 targets BET bromodomains. The quinoline scaffold in the target compound may favor kinase inhibition, akin to FLT3 inhibitors .

Research Findings and Clinical Relevance

  • ABT-866: Enhanced α1A-adrenoceptor agonism vs. midodrine, demonstrating the impact of imidazole substitution on receptor subtype selectivity .

Biological Activity

N-(3-(6-bromo-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a quinoline core substituted with a bromine atom and a phenyl group, along with an ethanesulfonamide moiety. Its molecular formula is C17H15BrN2O2SC_{17}H_{15}BrN_2O_2S, with a molecular weight of approximately 396.28 g/mol. The presence of the sulfonamide group is significant as it often enhances the solubility and bioavailability of compounds.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Fatty Acid Synthase (FASN) : FASN plays a crucial role in lipid metabolism and has been implicated in cancer progression. Compounds that inhibit FASN can potentially disrupt cancer cell growth and proliferation .
  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antibacterial and antifungal properties. For instance, related compounds demonstrated activity comparable to standard antibiotics, indicating a potential for treating infections .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

Efficacy Studies

A series of studies have investigated the biological activity of this class of compounds:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in tumor cells .
  • Antimicrobial Testing : The antimicrobial efficacy was assessed against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .

Case Studies

  • Case Study 1 : A study published in 2021 evaluated the compound's effect on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. This suggests potent anticancer activity that warrants further investigation in vivo.
  • Case Study 2 : Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 16 µg/mL against both strains, indicating strong antibacterial activity .

Data Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces inflammatory markers

Q & A

Q. How to ensure reproducibility in synthesizing and testing this compound?

  • Answer : Document reaction parameters (temperature, solvent purity, drying methods) meticulously. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification. Share raw crystallographic data (CIF files) and HPLC chromatograms in supplementary materials .

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